S-methyl 2,2,2-trifluoroethanethioate

Description

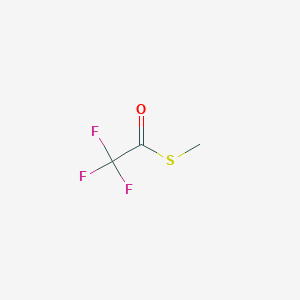

S-Methyl 2,2,2-trifluoroethanethioate is a thioester derivative characterized by a trifluoromethyl group (CF₃) attached to the carbonyl carbon and a methyl group (CH₃) bonded to the sulfur atom. Its molecular formula is C₃H₃F₃OS, with a molecular weight of 144.14 g/mol. The compound’s structure (CH₃–S–C(=O)–CF₃) confers high electrophilicity due to the electron-withdrawing trifluoromethyl group, enhancing its reactivity in nucleophilic acyl substitution reactions.

Properties

CAS No. |

41879-94-1 |

|---|---|

Molecular Formula |

C3H3F3OS |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

S-methyl 2,2,2-trifluoroethanethioate |

InChI |

InChI=1S/C3H3F3OS/c1-8-2(7)3(4,5)6/h1H3 |

InChI Key |

JOURTNKOBNXXIV-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing S-methyl 2,2,2-trifluoroethanethioate involves the reaction of 2-bromohexanoic acid with methyl thiocyanate in the presence of trifluoroacetic acid. This reaction yields this compound with a 31% yield . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

S-methyl 2,2,2-trifluoroethanethioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioesters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-methyl 2,2,2-trifluoroethanethioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which S-methyl 2,2,2-trifluoroethanethioate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and applicative differences between S-methyl 2,2,2-trifluoroethanethioate and related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons

Structural Analogues (Alkyl Thioesters):

- S-Methyl vs. S-Ethyl Derivatives : The ethyl analogue (C₄H₅F₃OS) has a slightly higher molecular weight (158.14 vs. 144.14 g/mol) due to the longer alkyl chain. The methyl derivative is expected to exhibit lower lipophilicity and boiling point compared to the ethyl variant. Both compounds are thioesters with high electrophilicity, making them reactive in acylations and peptide coupling reactions .

Functional Group Variants:

- Thioester vs. Sulfonyl Chloride : While both contain a trifluoroethyl group, the sulfonyl chloride (C₂H₂ClF₃O₂S) is far more reactive toward nucleophiles (e.g., amines, alcohols) due to the labile chlorine atom. This makes it a preferred intermediate for synthesizing sulfonamides, whereas thioesters are typically used in controlled acylations .

Toxicity and Regulation: Thioesters vs. Phosphonofluoridates: Phosphonofluoridates (e.g., tert-butyl and phenyl derivatives) are highly toxic, acting as irreversible acetylcholinesterase inhibitors.

Applications: Thioesters: Primarily used as intermediates in pharmaceuticals (e.g., maytansinoid drug conjugates, where S-methyl groups enhance intracellular retention ) and agrochemicals. Sulfonyl Chlorides: Employed in sulfonation reactions for dyes, detergents, and sulfa drugs. Phosphonofluoridates: Restricted to specialized applications (e.g., chemical warfare research) due to extreme toxicity.

Research Findings and Trends

- Reactivity : The trifluoromethyl group in thioesters increases electrophilicity, accelerating reactions with nucleophiles like amines or thiols. For example, S-ethyl 2,2,2-trifluoroethanethioate is documented as a key reagent in synthesizing trifluoroacetylated compounds .

- Safety: Phosphonofluoridates require stringent handling protocols, while thioesters generally pose moderate risks (e.g., irritancy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.